(Z)-N-(6-chloro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)thio)acetamide
Description
Properties
IUPAC Name |
N-(6-chloro-3-propyl-1,3-benzothiazol-2-ylidene)-2-(4-fluorophenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2OS2/c1-2-9-22-15-8-3-12(19)10-16(15)25-18(22)21-17(23)11-24-14-6-4-13(20)5-7-14/h3-8,10H,2,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVCRVHDFXBSCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)CSC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(6-chloro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)thio)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the chloro and propyl groups on the benzene ring can be achieved through electrophilic aromatic substitution reactions.
Formation of the Ylidene Group: The ylidene group is introduced via a condensation reaction with an appropriate aldehyde or ketone.
Thioacetamide Formation: The final step involves the reaction of the intermediate with 4-fluorophenylthiol under suitable conditions to form the thioacetamide moiety.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ylidene group, converting it to an alkane.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alkanes: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Antimicrobial Agents: Thiazole derivatives are often studied for their antimicrobial properties.
Enzyme Inhibitors: Potential use as inhibitors of specific enzymes.
Medicine
Drug Development: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-N-(6-chloro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)thio)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues from Patent Literature ()
The European patent application (EP3348550A1) discloses benzothiazole-acetamide derivatives with trifluoromethyl (CF₃) and methoxy (OCH₃) substituents. Key comparisons include:
| Feature | Target Compound | Patent Compounds |
|---|---|---|
| Benzothiazole Substituents | 6-chloro, 3-propyl | 6-trifluoromethyl, 6-trifluoromethoxy |
| Acetamide Substituents | 2-((4-fluorophenyl)thio) | 2-(methoxyphenyl), 2-(3,4-dimethoxyphenyl), 2-(3,4,5-trimethoxyphenyl) |
| Electronic Effects | Electron-withdrawing Cl and S-linked 4-fluorophenyl | Electron-withdrawing CF₃; electron-donating OCH₃ groups |
| Lipophilicity | Moderate (propyl chain enhances lipophilicity) | High (CF₃ increases hydrophobicity; OCH₃ reduces it) |
Key Findings :
Triazole-Thione Derivatives ()
Compounds [7–9] from are 1,2,4-triazole-3-thiones with phenylsulfonyl and difluorophenyl groups.
| Feature | Target Compound | Triazole-Thiones [7–9] |
|---|---|---|
| Core Structure | Benzothiazole-imine | 1,2,4-Triazole-thione |
| Tautomerism | Fixed Z-configuration | Equilibrium between thione (C=S) and thiol (S-H) forms |
| Spectral Data | IR νC=S at ~1250 cm⁻¹; no S-H band | IR νC=S at 1247–1255 cm⁻¹; absence of νS-H (~2500–2600 cm⁻¹) confirms thione form |
| Functional Groups | Thioacetamide (S-linked 4-fluorophenyl) | Phenylsulfonyl, difluorophenyl |
Key Findings :
Quinoxaline-Pyrimidine Acetamides ()
Compound 4a from -((4-(4-chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide, shares a thioacetamide group but diverges in core structure:
| Feature | Target Compound | Compound 4a |
|---|---|---|
| Core Structure | Benzothiazole-imine | Quinoxaline-pyrimidine hybrid |
| Thio Group | 4-fluorophenyl-thio | Pyrimidin-thio |
| Physical Properties | Melting point not reported | High mp (230–232°C), indicating crystalline stability |
| Synthesis | Likely involves hydrazinecarbothioamide intermediates | Uses thiouracil derivatives and triethylamine in acetonitrile |
Key Findings :
- The quinoxaline-pyrimidine core in 4a may enhance π-π stacking interactions compared to the target’s benzothiazole system.
- The target’s fluorophenyl-thio group could offer better bioavailability than 4a’s hydrophilic pyrimidin-thio moiety .
Biological Activity
(Z)-N-(6-chloro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its antitumor, antimicrobial, and anti-inflammatory activities, as well as its structure-activity relationships (SAR).
Chemical Structure
The compound features a unique structural arrangement that includes:
- A benzo[d]thiazole moiety.
- A thioacetamide functional group.
- A fluorophenyl substituent.
This combination of functional groups is believed to enhance the compound's reactivity and biological profile.
Antitumor Activity
Research has shown that this compound exhibits promising antitumor activity . In vitro studies indicate that the compound can inhibit the growth of various cancer cell lines. The mechanism of action appears to involve interference with critical cellular processes essential for tumor growth and survival, potentially through apoptosis induction or cell cycle arrest.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties , particularly against Gram-positive bacteria. The presence of the thiazole ring is crucial for its antibacterial activity, as it enhances the compound's ability to interact with bacterial enzymes. Studies have indicated that modifications to the thiazole or acetamide moieties can significantly affect the antibacterial potency.
Anti-inflammatory Activity
In addition to its antitumor and antimicrobial effects, this compound exhibits anti-inflammatory activity . It has been shown to reduce inflammation in various models, likely due to its ability to inhibit pro-inflammatory cytokines and pathways involved in inflammatory responses.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings include:
| Modification | Effect on Activity |
|---|---|
| Substitution at the 4-position of the phenyl ring | Enhances antitumor activity |
| Alterations in the thiazole ring | Significant impact on antimicrobial properties |
| Variations in acetamide linker | Modulates anti-inflammatory effects |
These insights suggest that careful modification of specific functional groups can lead to compounds with improved efficacy and selectivity.
Case Studies
- Antitumor Efficacy : A study conducted on various cancer cell lines demonstrated that treatment with this compound led to a dose-dependent reduction in cell viability, indicating strong potential as an anticancer agent.
- Antimicrobial Testing : In vitro assays against Staphylococcus aureus showed that the compound exhibited significant inhibitory effects, with a minimum inhibitory concentration (MIC) comparable to established antibiotics.
- Anti-inflammatory Assessment : In a model of acute inflammation, administration of the compound resulted in a marked decrease in edema and inflammatory markers, supporting its potential use in treating inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing (Z)-N-(6-chloro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)thio)acetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the benzothiazole core via cyclization of substituted anilines with thiourea derivatives under acidic conditions (e.g., HCl/EtOH, reflux) .
- Step 2 : Thioacetamide coupling via nucleophilic substitution or thiol-ene reactions, requiring anhydrous solvents (e.g., DMF, dichloromethane) and catalysts like triethylamine .
- Key Conditions : Temperature (60–80°C), pH control (neutral to mildly basic), and inert atmosphere (N₂/Ar) to prevent oxidation of sulfur-containing intermediates .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and Z/E configuration (e.g., coupling constants in NOESY for stereochemistry) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and isotopic pattern matching .
- X-ray Crystallography : For absolute configuration determination, particularly if crystalline derivatives are accessible .
Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?
- Methodological Answer :
- Anticancer Activity : Cell viability assays (MTT/XTT) against cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values in the µM range as a benchmark .
- Antimicrobial Testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, leveraging the thioacetamide moiety’s nucleophilic reactivity .
Advanced Research Questions
Q. How can structural modifications of the benzothiazole and thioacetamide moieties enhance bioactivity or reduce toxicity?
- Methodological Answer :
- SAR Strategies :
| Modification Site | Example Change | Observed Impact |
|---|---|---|
| Benzothiazole C6 | Cl → Br/CF₃ | Increased lipophilicity and target binding |
| Thioacetamide S-linker | Replace sulfur with sulfone | Improved metabolic stability |
- Rational Design : Use docking simulations (e.g., AutoDock Vina) to predict interactions with targets like EGFR or tubulin .
Q. How can computational modeling resolve contradictions in reported bioactivity data across similar analogs?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate binding modes under physiological conditions (e.g., solvation, pH 7.4) to explain variability in IC₅₀ values .
- QSAR Models : Train models using datasets from PubChem or ChEMBL to identify critical descriptors (e.g., logP, polar surface area) linked to activity .
Q. What strategies mitigate stability issues during in vitro/in vivo studies, such as hydrolysis of the thioacetamide group?
- Methodological Answer :
- pH Optimization : Buffer formulations (e.g., phosphate buffer pH 7.0–7.4) to minimize thioester hydrolysis .
- Prodrug Design : Mask the thioacetamide as a stable thioether or disulfide, activated enzymatically in target tissues .
Q. How does the compound’s reactivity under oxidative or photolytic conditions impact experimental reproducibility?
- Methodological Answer :
- Forced Degradation Studies : Expose to H₂O₂ (oxidative) or UV light (photolytic) and monitor degradation via HPLC. Use LC-MS to identify byproducts (e.g., sulfoxides) .
- Storage Recommendations : Lyophilized form at -20°C in amber vials to prevent light- or oxygen-induced decomposition .
Q. What comparative analyses with structural analogs are essential for prioritizing this compound in drug discovery?
- Methodological Answer :
- Activity Cliffs : Identify analogs with small structural changes but significant potency shifts (e.g., 4-fluorophenyl vs. 4-chlorophenyl substituents) .
- Selectivity Profiling : Screen against off-targets (e.g., CYP450 enzymes) to assess specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
